molecular formula C16H18N2O4S B2877665 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline CAS No. 736948-90-6

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

Cat. No.: B2877665
CAS No.: 736948-90-6
M. Wt: 334.39
InChI Key: OPDRFNOUUAEXNH-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline is an organic compound that features a morpholine ring, a sulfonyl group, and a phenoxyaniline moiety

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline has diverse applications in scientific research:

Safety and Hazards

Morpholine is considered to be a skin and eye irritant, as well as a skin sensitizer . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Phenoxyaniline+Morpholine-4-sulfonyl chlorideThis compound+HCl\text{2-Phenoxyaniline} + \text{Morpholine-4-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxyaniline+Morpholine-4-sulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring, sulfonyl group, and phenoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRFNOUUAEXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332744
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736948-90-6
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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